molecular formula C18H18O6 B13812313 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione CAS No. 10365-13-6

1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione

Cat. No.: B13812313
CAS No.: 10365-13-6
M. Wt: 330.3 g/mol
InChI Key: PJBGTPFHHHKNCG-UHFFFAOYSA-N
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Description

1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione: is an organic compound with the molecular formula C18H18O6. It belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties. This compound is characterized by the presence of two methoxy groups on each phenyl ring, which can influence its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of 2,5-dimethoxybenzaldehyde using an oxidizing agent such as copper(II) acetate in the presence of a base . The reaction conditions often include:

    Reagents: 2,5-dimethoxybenzaldehyde, copper(II) acetate, base (e.g., pyridine)

    Solvent: Acetic acid

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state products.

    Reduction: Reduction of the dione can yield the corresponding diol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

Mechanism of Action

The mechanism of action of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s α-dicarbonyl structure allows it to form covalent bonds with nucleophilic sites on proteins, leading to cross-linking and inhibition of enzyme activity. This mechanism is particularly relevant in its role as an inhibitor of carboxylesterases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can enhance its selectivity and potency as an inhibitor of specific enzymes .

Properties

CAS No.

10365-13-6

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

1,2-bis(2,5-dimethoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C18H18O6/c1-21-11-5-7-15(23-3)13(9-11)17(19)18(20)14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3

InChI Key

PJBGTPFHHHKNCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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